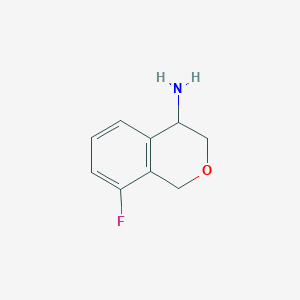

8-Fluoroisochroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

8-fluoro-3,4-dihydro-1H-isochromen-4-amine |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3,9H,4-5,11H2 |

InChI Key |

XRCYXCKAPZNPRD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(CO1)C(=CC=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoroisochroman 4 Amine

Classical and Established Synthetic Routes

Traditional methods for synthesizing 8-Fluoroisochroman-4-amine and related structures rely on well-established reduction reactions of ketone and carboxylic acid derivatives. These routes are valued for their reliability and are often the first choice in many synthetic campaigns.

Reduction of 8-Fluorochroman-4-one (B53088) Oxime Precursors

A key two-step pathway to this compound involves the formation and subsequent reduction of an oxime intermediate. This process begins with the synthesis of 8-fluorochroman-4-one, which is then converted to its corresponding oxime.

The synthesis typically starts from 8-fluorochroman-4-one, which is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). googleapis.com This reaction forms the intermediate 8-fluorochroman-4-one oxime. The subsequent and crucial step is the reduction of this oxime to the target primary amine. Catalytic hydrogenation using Raney Nickel is a documented method for this transformation. googleapis.com The oxime is treated with Raney Nickel under a hydrogen atmosphere, often at elevated pressure (e.g., 50 psi), in a suitable solvent such as ethanol (B145695) to yield this compound. googleapis.com The reduction of oximes to primary amines can also be achieved using reagents like sodium borohydride (B1222165) in the presence of a catalyst like Raney Nickel in an aqueous solution. researchgate.net

The general mechanism for the reduction of oximes to primary amines over nickel catalysts under neutral or basic conditions is believed to proceed through the hydrogenolysis of the N-O bond to form an imine intermediate, which is then further hydrogenated to the amine. mdpi.com

| Precursor | Key Reagents | Product | Reference |

|---|---|---|---|

| 8-Fluorochroman-4-one oxime | Raney Nickel, H₂ (50 psi), EtOH | This compound | googleapis.com |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a versatile and widely used method for the synthesis of amines. rsc.org In the context of this compound, this approach is manifested through reductive amination.

A documented synthesis starts from 8-fluoro-1H-isochromen-4(3H)-one. google.com This ketone precursor can be converted to this compound via reductive amination. google.com This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. thieme-connect.deyoutube.com Common catalysts for such transformations include palladium, platinum, or nickel, often on a carbon support, under a hydrogen atmosphere. thieme-connect.dewikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to favor the formation of the primary amine and avoid side reactions. rsc.orglibretexts.org For example, the reduction of a related intermediate, 5-fluoro-3,4-dihydronaphthalen-l(2H)-one oxime, was accomplished using Pd/C and hydrogen to give the corresponding amine. google.com

| Precursor | General Method | Product | Reference |

|---|---|---|---|

| 8-Fluoro-1H-isochromen-4(3H)-one | Reductive Amination (e.g., H₂, catalyst, NH₃ source) | This compound | google.com |

Hydride-Based Reduction of Carboxylic Acid Derivatives

Powerful hydride-based reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the synthesis of amines from carboxylic acid derivatives like amides and nitriles. masterorganicchemistry.comharvard.eduyoutube.com LiAlH₄ is a strong, non-selective reagent capable of converting the carbonyl group of an amide directly into a methylene (B1212753) (-CH₂) group, thus forming an amine. ucalgary.camasterorganicchemistry.com

While a specific literature example detailing the synthesis of this compound from its corresponding amide precursor was not identified in the search, this route remains a theoretically sound and potent strategy. The synthesis would involve the preparation of 8-fluoroisochroman-4-carboxamide. This amide, when treated with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would be expected to yield this compound. masterorganicchemistry.comucalgary.camasterorganicchemistry.com The mechanism involves the initial nucleophilic attack of a hydride ion on the amide's carbonyl carbon, followed by the elimination of an oxygen-metal complex to form a transient iminium ion, which is then rapidly reduced by a second hydride equivalent to the final amine. ucalgary.caorgosolver.com

| Hypothetical Precursor | Key Reagents | Expected Product | Reference |

|---|---|---|---|

| 8-Fluoroisochroman-4-carboxamide | 1. LiAlH₄, Ether; 2. H₂O workup | This compound | masterorganicchemistry.comharvard.edu |

Advanced Catalytic Transformations for this compound Synthesis

Modern synthetic chemistry has seen the emergence of sophisticated catalytic systems that offer high efficiency and selectivity. These advanced methods hold significant potential for the synthesis of complex molecules like this compound, especially for accessing specific stereoisomers.

Transition Metal-Catalyzed Syntheses

Recent years have witnessed a surge in the development of nickel hydride (NiH)-catalyzed reactions for C-N bond formation. snnu.edu.cnresearchgate.netrsc.org Specifically, NiH-catalyzed hydroamination and hydroamidation of alkenes have emerged as powerful strategies for synthesizing chiral amines with high enantioselectivity. researchgate.netrsc.orgdntb.gov.ua These methods are atom-economical and avoid the need for stoichiometric organometallic reagents. snnu.edu.cnresearchgate.net

This advanced strategy could be hypothetically applied to the enantioselective synthesis of this compound. The approach would involve an alkene precursor, such as 8-fluoro-1H-isochromene, and an amine source. The reaction is facilitated by a nickel catalyst, a hydride source (like a silane), and a chiral ligand. snnu.edu.cn The inclusion of a suitable chiral ligand is crucial for inducing asymmetry, paving the way for the synthesis of a single enantiomer of the target amine. researchgate.netrsc.org NiH catalysis has demonstrated broad functional group tolerance and often proceeds under mild conditions, making it an attractive modern alternative to classical methods for preparing valuable chiral amines. snnu.edu.cnnih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. mdpi.com Enzymes, particularly transaminases, are increasingly utilized for the production of enantiopure amines. mdpi.comresearchgate.net

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. mdpi.comnih.gov This method can be applied through kinetic resolution of a racemic amine, asymmetric synthesis from a prochiral ketone, or deracemization of a racemic amine. mdpi.com The synthesis of this compound would start from the corresponding prochiral ketone, 8-fluoroisochroman-4-one.

A significant challenge in ω-TA-mediated synthesis is the unfavorable reaction equilibrium. nih.gov To overcome this, various strategies have been developed, such as using a large excess of the amine donor or removing the ketone byproduct. nih.gov An innovative approach involves the use of a specific amine donor, ortho-xylylenediamine, which shifts the equilibrium towards product formation. nih.gov This method has proven effective for substrates with challenging equilibrium positions, such as 1-indanone, and is compatible with both (R)- and (S)-selective ω-TAs. nih.gov Protein engineering has also been instrumental in expanding the substrate scope and improving the stability of ω-TAs, enabling the synthesis of sterically demanding chiral amines with excellent conversions and enantioselectivities. mdpi.comresearchgate.net

| Biocatalyst | Approach | Key Feature | Reference |

| ω-Transaminase (e.g., ATA 113) | Asymmetric Synthesis | Use of ortho-xylylenediamine as an amine donor to shift equilibrium. | nih.gov |

| Engineered (R)-selective ω-TA | Asymmetric Synthesis | Applied in the large-scale production of sitagliptin. | nih.gov |

| Engineered ω-TAVf variant | Asymmetric Synthesis | Catalyzes the synthesis of sterically demanding chiral amines with >99% ee. | mdpi.com |

Enzymatic kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are a common class of enzymes employed for this purpose, often through the selective acylation or hydrolysis of one enantiomer. Novozyme 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is a particularly robust and versatile biocatalyst used in a vast array of resolution processes. nih.govrsc.orgcsic.es

In the context of this compound, a racemic mixture of the amine could be resolved using Novozyme 435. The process would typically involve the selective acylation of one enantiomer with an acyl donor, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated. This method has been successfully applied to the resolution of various amines and their derivatives. google.comresearchgate.net For example, Novozyme 435 has been used in the resolution of (R,S)-flurbiprofen and other chiral compounds through transesterification or hydrolysis, achieving high enantioselectivity. nih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov

| Enzyme | Reaction Type | Substrate Example | Outcome | Reference |

| Novozyme 435 (CALB) | Kinetic Resolution (Hydrolysis) | Aromatic Morita-Baylis-Hillman butyrates | High enantiomeric ratios (E > 200) | nih.gov |

| Novozyme 435 | Kinetic Resolution | (R)-5,6,7,8-tetrahydroquinolin-5-amine | Synthesis of enantiomerically pure intermediate | google.com |

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. This approach offers mild reaction conditions and avoids the use of potentially toxic metals.

Hydrogen-bond-donating organocatalysts, such as ureas and thioureas, have proven effective in promoting a variety of asymmetric transformations, including fluorination reactions. organic-chemistry.orgnih.gov These catalysts can activate substrates and control stereoselectivity through the formation of well-defined hydrogen bonds.

In the synthesis of fluorinated amines, chiral bis-urea catalysts have been used to facilitate the enantioselective fluorination of racemic β-haloamines using potassium fluoride (B91410) (KF) as the fluoride source. acs.org The catalyst forms a complex with the fluoride ion, bringing it into the organic phase and enabling a nucleophilic attack on an in situ-formed aziridinium (B1262131) ion. acs.org This hydrogen bonding phase-transfer catalysis (HB-PTC) has been extended to the synthesis of γ-fluoroamines from azetidinium salts with high yields and enantioselectivities. organic-chemistry.org Computational and experimental studies have shown that the catalyst can influence the regioselectivity of fluorination by modulating the charge density of the fluoride ion. organic-chemistry.orgnih.gov

| Catalyst Type | Reaction | Key Feature | Reference |

| Chiral N-ethyl bis-urea | Hydrogen Bonding Phase-Transfer Catalysis | Enantioselective fluorination of β-haloamines with KF. | acs.org |

| Chiral bis-urea | Hydrogen Bonding Phase-Transfer Catalysis | Desymmetrization of azetidinium triflates with CsF to form γ-fluoroamines. | organic-chemistry.org |

| BINAM-derived bis-urea | Asymmetric Hydrogen Bonding Catalysis | Regiodivergent synthesis of enantioenriched α- and β-fluoroamines. | organic-chemistry.orgnih.gov |

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, capable of mediating a range of oxidative transformations. Iodine(I)/Iodine(III) catalysis has been successfully leveraged for the stereocontrolled synthesis of fluorinated isochromans. nih.govresearchgate.net This methodology is motivated by the prevalence of the isochroman (B46142) core in bioactive molecules and the utility of fluorine in modulating metabolic stability. nih.gov

The reaction typically involves the fluorocyclization of readily accessible starting materials, such as 2-vinyl benzaldehydes. nih.gov In the presence of a chiral iodine(III) catalyst, generated in situ, and a fluoride source (e.g., from an amine-HF complex), the alkene undergoes an oxidative fluorocyclization to form the fluorinated isochroman ring system. nih.govresearchgate.net This process can achieve high levels of diastereoselectivity and enantioselectivity. nih.gov For instance, the fluorocyclization of 2-vinyl benzaldehydes using a specific iodine catalyst system has been shown to produce fluorinated isochroman analogs with diastereomeric ratios up to >95:5 and enantiomeric ratios up to 97:3. nih.govresearchgate.net

| Catalysis Type | Substrate | Outcome | Reference |

| Iodine(I)/Iodine(III) Catalysis | 2-Vinyl Benzaldehydes | Stereocontrolled synthesis of fluorinated isochromans. | nih.govresearchgate.net |

| Chiral Iodine(III) Catalyst | 1,1-Disubstituted Styrenes | Asymmetric synthesis of fluorinated tetrahydrofurans and pyrrolidines with up to 96% ee. | researchgate.net |

Multi-Step Synthesis Design and Optimization for this compound

Research Findings and Optimization

The synthetic sequence can be broken down into three primary transformations, each with its own set of reaction conditions and potential for optimization.

Step 1: Intramolecular Heck Reaction

The initial step involves the cyclization of 2-(allyloxymethyl)-1-fluoro-3-iodobenzene (B8430761) to form 8-fluoro-4-methylene-3,4-dihydro-1H-isochromene. This reaction is a palladium-catalyzed intramolecular Heck reaction. The starting material, 2-(allyloxymethyl)-1-fluoro-3-iodobenzene, is prepared from 2-fluoro-6-iodobenzyl alcohol and allyl bromide. google.com

The reaction conditions reported in the literature involve heating the substrate in acetonitrile (B52724) with triethylamine (B128534) in the presence of a palladium(II) acetate catalyst and triphenylphosphine (B44618) as a ligand. google.com The mixture is heated to 80°C for 16 hours. google.com

Detailed Research Findings for Step 1

Table 1: Synthesis of 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene| Parameter | Reported Condition | Optimization Considerations |

|---|---|---|

| Starting Material | 2-(Allyloxymethyl)-1-fluoro-3-iodobenzene | Purity of starting material is critical. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Other palladium sources (e.g., Pd(PPh₃)₄) could be screened. Catalyst loading can be optimized to balance reaction rate and cost. |

| Ligand | Triphenylphosphine (PPh₃) | Alternative phosphine (B1218219) ligands could be tested to improve yield and reaction time. |

| Base | Triethylamine (Et₃N) | Other organic or inorganic bases could be evaluated for efficacy. |

| Solvent | Acetonitrile (CH₃CN) | Solvent polarity can influence the reaction; other aprotic polar solvents like DMF or DMSO could be explored. |

| Temperature | 80 °C | Temperature can be varied to optimize reaction kinetics and minimize side reactions. |

| Reaction Time | 16 hours | Monitoring the reaction by TLC or LC-MS can determine the optimal reaction time. |

Step 2: Ozonolysis

The second step is the oxidative cleavage of the exocyclic double bond in 8-fluoro-4-methylene-3,4-dihydro-1H-isochromene to yield the ketone, 8-fluoro-1H-isochromen-4(3H)-one. This is achieved through ozonolysis followed by a reductive workup. google.com

The reported procedure involves dissolving the methylene intermediate in a 1:1 mixture of methanol (B129727) and dichloromethane, cooling to -78°C, and bubbling ozone through the solution. google.com Pyridine (B92270) is added to the mixture. google.com The reaction is monitored by TLC, and upon completion, the mixture is purged with nitrogen and treated with triphenylphosphine for the reductive workup. google.com

Detailed Research Findings for Step 2

Table 2: Synthesis of 8-Fluoro-1H-isochromen-4(3H)-one| Parameter | Reported Condition | Optimization Considerations |

|---|---|---|

| Starting Material | 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene | The purity of this intermediate will affect the yield of the ketone. |

| Oxidizing Agent | Ozone (O₃) | The flow rate and duration of ozone bubbling need to be carefully controlled to avoid over-oxidation. |

| Solvent System | 1:1 Methanol/Dichloromethane | The solvent ratio can be adjusted to optimize solubility and reaction rate. |

| Additive | Pyridine | The role of pyridine is likely to buffer the reaction; its concentration could be optimized. |

| Temperature | -78 °C | This low temperature is standard for ozonolysis to control the reaction and prevent side reactions. |

| Workup Reagent | Triphenylphosphine (PPh₃) | Other reductive workup reagents, such as dimethyl sulfide (B99878) (DMS), could be used and may offer advantages in terms of cost or ease of removal. |

Step 3: Reductive Amination

The final step is the conversion of the ketone, 8-fluoro-1H-isochromen-4(3H)-one, to the target primary amine, this compound. This transformation is accomplished via reductive amination. The patent literature indicates that the procedure is analogous to the synthesis of similar amines. google.comgoogleapis.com This typically involves the reaction of the ketone with a source of ammonia, followed by reduction of the resulting imine or enamine intermediate.

While the specific reagents for this step are described as being part of a general procedure in the provided reference, a common method for such a transformation involves using a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation in the presence of ammonia or an ammonia source like ammonium (B1175870) acetate. google.com

Detailed Research Findings for Step 3

Table 3: Synthesis of this compound| Parameter | General Approach | Optimization Considerations |

|---|---|---|

| Starting Material | 8-Fluoro-1H-isochromen-4(3H)-one | High purity is essential for a clean final product. |

| Amine Source | Ammonia, Ammonium Acetate, or other ammonia surrogates | The choice of amine source can affect the reaction rate and equilibrium of imine formation. |

| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride, Catalytic Hydrogenation | The choice of reducing agent will depend on the reaction conditions and functional group tolerance. Sodium cyanoborohydride is often effective at a controlled pH. |

| Solvent | Methanol, Ethanol, or other protic solvents | The solvent must be compatible with both the imine formation and the reduction step. |

| pH | Typically weakly acidic to neutral | pH control is often critical for efficient imine formation and to prevent side reactions. |

| Temperature | Room temperature or slightly elevated | Temperature can be adjusted to optimize the rate of both imine formation and reduction. |

The multi-step synthesis of this compound is a well-designed pathway that utilizes reliable and high-yielding reactions. Optimization of each step, particularly concerning catalyst and ligand choice for the Heck reaction, controlled conditions for ozonolysis, and the selection of the appropriate reducing agent and ammonia source for the final reductive amination, is key to achieving an efficient and scalable process.

Stereochemical Aspects and Enantioselective Synthesis of 8 Fluoroisochroman 4 Amine

Strategies for Chiral Induction and Control

Chiral induction is a fundamental strategy in asymmetric synthesis, where a chiral element is used to influence the formation of a new stereocenter. For the synthesis of chiral amines like 8-Fluoroisochroman-4-amine, several approaches to chiral induction can be considered.

One of the most effective methods involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. mdpi.com For the synthesis of chiral amines, auxiliaries derived from natural products like amino acids, terpenes, and carbohydrates are commonly employed. nih.gov A notable example is the use of Evans' oxazolidinones, which have been instrumental in the asymmetric synthesis of complex molecules. nih.gov Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with a ketone or aldehyde to form a chiral N-sulfinylimine. The subsequent addition of a nucleophile to the imine is highly diastereoselective, and the auxiliary can be cleaved under mild acidic conditions to afford the chiral amine. wikipedia.org The stereoselectivity is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org

Temporary chirality induction strategies have also emerged as powerful tools. These can be categorized into methods like Seebach's self-regeneration of stereocenters (SRS), C-to-N-to-C chirality transfer, and memory of chirality (MOC). These strategies are particularly valuable in the asymmetric construction of α-tertiary amines.

Furthermore, dynamic kinetic resolution (DKR) represents an advanced strategy for chiral induction. In DKR, a racemic starting material is converted into a single, optically enriched product. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. An adaptive DKR strategy has been reported to generate diverse azapolycycles with high stereoselectivity, where the absolute configuration of the products can be altered by changing the ring size using the same chiral palladium catalyst. researchgate.net

Diastereoselective and Enantioselective Methodologies

The development of diastereoselective and enantioselective reactions is paramount for the efficient synthesis of single-enantiomer compounds. For the isochroman (B46142) scaffold, a variety of such methods have been established.

Diastereoselective Synthesis:

A common approach to diastereoselective synthesis involves the use of chiral auxiliaries to control the formation of a new stereocenter relative to the existing one. For instance, the synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved with high diastereoselectivity by employing Ellman's imine and Oppolzer's sultam as chiral auxiliaries. google.com

In the context of the isochroman ring system, a highly diastereoselective synthesis of 3,4-substituted isochromans has been developed through a copper(II)-catalyzed intramolecular Michael-type trapping of oxonium ylides. rsc.org Another method involves a Pd(0)-catalyzed carboiodination, which provides access to functionalized isochromans and chromans with excellent diastereoselectivities. acs.org The stereochemical outcome in these reactions is often dictated by the minimization of steric strain in the transition state.

An organocatalytic, one-pot intramolecular Mannich reaction has been successfully employed for the asymmetric synthesis of cis-4-aminoisochromanones, which are close structural analogs of this compound. organic-chemistry.org This reaction, catalyzed by a tetrazole-substituted proline derivative, proceeds with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee), yielding products with a cis relationship between the substituents at the C-3 and C-4 positions. organic-chemistry.org

| Catalyst | Substrates | Solvent | Yield (%) | dr (cis:trans) | ee (%) |

| Tetrazole-substituted proline derivative | 2-Oxopropyl-2-formylbenzoates and anilines | DMSO | up to 85 | up to 99:1 | up to 99 |

| Table 1: Asymmetric organocatalytic synthesis of 4-aminoisochromanones via intramolecular Mannich reaction. organic-chemistry.org |

Enantioselective Synthesis:

Enantioselective synthesis aims to directly create a chiral molecule from an achiral precursor using a chiral catalyst or reagent. For the isochroman framework, several enantioselective methods have been reported.

An organocatalyzed domino reaction using quinidine (B1679956) as a catalyst has been shown to produce highly functionalized isochromans with three contiguous stereocenters in good yields and high enantioselectivities. nih.govacs.org Rhodium-catalyzed enantioselective C-H insertion of donor/donor carbenes has also been utilized to synthesize a range of isochroman derivatives with excellent diastereo- and enantioselectivity. researchgate.netrsc.org

A biomimetic approach involving a Au(I)/chiral Sc(III) bimetallic catalytic system has been developed for the enantioselective synthesis of tetracyclic isochroman frameworks from α-propargyl benzyl (B1604629) alcohols and 2-(hydroxylmethyl) phenols, achieving up to 95% ee. nih.gov

| Catalyst System | Substrates | Yield (%) | ee (%) |

| Au(I)/Chiral Sc(III) | α-Propargyl benzyl alcohols and 2-(hydroxylmethyl) phenols | 43-72 | 89-95 |

| Table 2: Enantioselective synthesis of tetracyclic isochromans. nih.gov |

Racemic Resolution Techniques

Racemic resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. This is often achieved by converting the enantiomers into a pair of diastereomers, which can be separated based on their different physical properties, such as solubility. thieme-connect.de

For chiral amines like this compound, a common resolution strategy is the formation of diastereomeric salts with a chiral acid. thieme-connect.de Enantiomerically pure carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are frequently used as resolving agents. thieme-connect.de The resulting diastereomeric salts can then be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

A novel method for the resolution of racemic amines involves the use of PEGylated resolving agents. nih.gov In this technique, the diastereomeric complexes formed between the racemic amine and the PEGylated resolving agent undergo a temperature-assisted phase transition, leading to the precipitation of a complex enriched in one enantiomer. This method has been shown to resolve a number of racemic amines with optical purities of 72–85% in the first cycle, which can be improved to 87–95% with an additional cycle. nih.gov The PEGylated resolving agent can also be recovered and reused. nih.gov

Enzymatic kinetic resolution is another powerful technique. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For example, a NADH-dependent engineered amine dehydrogenase from Geobacillus stearothermophilus has been used for the kinetic resolution of various racemic α-chiral primary amines, yielding the S-configured amines with up to >99% ee. d-nb.info Lipases are also commonly used for the kinetic resolution of racemic amines through selective acylation of one enantiomer. google.com

| Resolution Method | Resolving Agent/Enzyme | Achieved Optical Purity |

| Diastereomeric Salt Crystallization | Chiral Carboxylic Acids (e.g., tartaric acid) | High |

| PEGylated Resolving Agents | PEGylated-(R)-Mandelic Acid | 87-95% ee (after two cycles) nih.gov |

| Enzymatic Kinetic Resolution | Geobacillus stearothermophilus Amine Dehydrogenase | up to >99% ee d-nb.info |

| Table 3: Common racemic resolution techniques for chiral amines. |

Deracemization Processes for Chiral Amine Scaffolds

Deracemization is an elegant process that converts a racemic mixture into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. This is in contrast to resolution techniques, which have a maximum theoretical yield of 50% for a single enantiomer.

One strategy for deracemization involves a redox process. For instance, a redox deracemization of cyclic benzylic ethers, including isochromans, has been reported. researchgate.net This method utilizes an "acetal pool" strategy that combines the complete oxidation of the secondary ether with an imidodiphosphoric acid-catalyzed asymmetric transfer hydrogenation. researchgate.net

A photoredox-catalyzed deracemization has been demonstrated for C(sp3)-H arylated carbonyl compounds. nih.gov This method involves the photoactivation of an aryl group and stereocontrol of the resulting radical cation via asymmetric ion-pairing catalysis. nih.gov While this has not been specifically applied to isochroman amines, the principles could potentially be adapted.

A particularly innovative approach combines incompatible racemization and crystallization processes in a flow system for the deracemization of a praziquantel (B144689) derivative. europa.eu Racemization occurs at high temperature over a Pd/C catalyst, while deracemization is achieved through temperature cycling to induce crystallization of the desired enantiomer. europa.eu Such a decoupled crystallization/racemization approach could offer a pathway for the deracemization of chiral amines that require harsh conditions for racemization. europa.eu

Chemical Reactivity and Derivatization Strategies of 8 Fluoroisochroman 4 Amine

Transformations of the Amine Functional Group

The primary amine of 8-Fluoroisochroman-4-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the formation of numerous derivatives.

Acylation and Amide Bond Formation.umich.edufishersci.co.uk

The formation of an amide bond via acylation of the primary amine is a fundamental transformation. This reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. fishersci.co.ukorganic-chemistry.org The general scheme for this reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Commonly used acylating agents include acyl chlorides, which react readily with amines, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the hydrochloric acid byproduct. fishersci.co.ukyoutube.com Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To enhance reaction efficiency and minimize side reactions like racemization in the case of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. umich.edu

Table 1: Common Reagents for Acylation and Amide Bond Formation

| Reagent Type | Specific Examples | Role in Reaction |

|---|---|---|

| Acylating Agents | Acyl Chlorides, Carboxylic Anhydrides | Provide the acyl group for amide formation. |

| Coupling Reagents | DCC, EDC, HATU, PyBOP | Activate carboxylic acids for amine coupling. fishersci.co.uk |

| Additives | HOBt, HOAt | Suppress side reactions and reduce racemization. umich.edu |

| Bases | Pyridine, Triethylamine (B128534), DIEA | Neutralize acidic byproducts. |

Alkylation Reactions and Nitrogen Functionalization.wikipedia.org

Alkylation of the amine group in this compound introduces alkyl substituents on the nitrogen atom, leading to secondary, tertiary, and potentially quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com A common method for N-alkylation is the reaction with alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine acts as the nucleophile. wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.comlibretexts.org

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing alternative alkylating agents like alcohols in the presence of a suitable catalyst. organic-chemistry.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is another effective method for controlled N-alkylation. organic-chemistry.org

Table 2: Methods for N-Alkylation of Amines

| Method | Reagents | Description | Potential Issues |

|---|---|---|---|

| Alkylation with Alkyl Halides | Alkyl halide (e.g., R-Br, R-I), Base | Direct reaction of the amine with an alkyl halide. wikipedia.org | Over-alkylation leading to product mixtures. masterorganicchemistry.com |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Two-step, one-pot reaction forming a C-N bond. | Requires control of reaction conditions. |

| Alkylation with Alcohols | Alcohol, Catalyst (e.g., Iridium complexes) | "Borrowing hydrogen" methodology. organic-chemistry.org | Requires specific catalysts. |

Formation of Salts and Other Derivatives.organic-chemistry.orgnih.gov

As a primary amine, this compound is basic and readily forms salts upon reaction with both inorganic and organic acids. This is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from the acid, forming an ammonium salt. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.

Beyond simple salt formation, the amine functionality can be converted into a wide range of other nitrogen-containing functional groups. For instance, reaction with nitrous acid can lead to the formation of a diazonium salt, which can then undergo various substitution reactions. The primary amine can also be transformed into azides, isocyanates, and other derivatives, further expanding the synthetic utility of the this compound scaffold.

Reactivity of the Isochroman (B46142) Ring System

The isochroman core of this compound also presents opportunities for chemical modification, particularly through reactions that leverage its unique structural and electronic properties.

Regiodivergent Nucleophilic Fluorination and Fluoride (B91410) Rebound.organic-chemistry.orgnih.gov

Recent studies have highlighted the potential for regiodivergent nucleophilic fluorination in systems related to the isochroman structure. organic-chemistry.orgnih.govnih.govpatonlab.com This type of reaction involves the controlled opening of a cyclic system, such as an aziridinium (B1262131) ion, by a fluoride nucleophile, where the regioselectivity of the fluoride attack can be influenced by the reaction conditions, particularly through the use of hydrogen-bonding catalysts. organic-chemistry.orgnih.gov While not directly demonstrated on this compound itself, the principles are applicable to derivatives where the amine and a suitable leaving group are positioned to form a cyclic intermediate.

In such a scenario, a hydrogen-bond donor catalyst, like a urea-based catalyst, can modulate the charge density of the fluoride ion. organic-chemistry.orgnih.gov This modulation can invert the kinetic regioselectivity of the nucleophilic attack. nih.gov Furthermore, a process known as fluoride rebound, which involves the scission of a C-F bond followed by its reformation at a different position under thermodynamic control, can also be influenced by hydrogen-bonding catalysis. organic-chemistry.orgnih.govnih.gov These advanced fluorination strategies could potentially be applied to derivatives of this compound to introduce fluorine atoms with high regiochemical control.

Modifications at the Benzylic Position.chemistrysteps.com

The carbon atom of the isochroman ring adjacent to the fused benzene (B151609) ring is a benzylic position and, as such, exhibits enhanced reactivity. chemistrysteps.comyoutube.comlibretexts.org This increased reactivity is due to the ability of the aromatic ring to stabilize intermediates, such as radicals or carbocations, at the benzylic position through resonance. chemistrysteps.comlibretexts.org

One common transformation at the benzylic position is free-radical bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comyoutube.com The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups. chemistrysteps.comyoutube.com

Oxidation of the benzylic position is another important reaction. chemistrysteps.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize a benzylic carbon bearing at least one hydrogen atom to a carboxylic acid. chemistrysteps.comlibretexts.org This transformation can significantly alter the structure and properties of the isochroman ring system.

Table 3: Reactions at the Benzylic Position of the Isochroman Ring

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide | Formation of a resonance-stabilized benzylic radical intermediate. chemistrysteps.comyoutube.com |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, Heat | Carboxylic Acid | Requires at least one hydrogen at the benzylic position. chemistrysteps.comlibretexts.org |

Cross-Dehydrogenative Coupling and Oxidative-Amination of Isochroman Analogs

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the direct coupling of two C-H bonds. Research on the isochroman scaffold has demonstrated its utility in such transformations, typically involving the C-H bond at the 4-position. These reactions often proceed via the formation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile.

However, the presence of an amino group at the 4-position in this compound significantly alters the expected reactivity profile for CDC reactions. The amine's lone pair of electrons makes it a potent nucleophile and also susceptible to oxidation. In typical oxidative CDC conditions, the amine group would likely be oxidized or undergo side reactions, inhibiting the desired coupling at the isochroman ring.

Similarly, oxidative-amination reactions on isochroman analogs, which introduce an amino group at the 4-position, are well-documented. For this compound, which already possesses this functionality, the focus would shift to N-derivatization or potential reactions at other positions, though the inherent reactivity of the amine would still be a dominant factor.

To date, specific studies detailing successful CDC or oxidative-amination reactions directly on the this compound backbone are not available. Future research would need to employ protecting group strategies for the amine to explore the reactivity of the isochroman ring itself under these conditions.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is twofold, characterized by both electrophilic and nucleophilic properties centered on different parts of the molecule.

Nucleophilic Reactivity:

The primary center of nucleophilicity in this compound is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen makes it a good nucleophile, capable of reacting with a variety of electrophiles. This reactivity is fundamental to many derivatization strategies for amines.

Table 1: Potential Nucleophilic Reactions of the Amino Group in this compound

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halides (R-X) | Secondary/Tertiary Amines |

| Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O) | Amides |

| Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Sulfonamides |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyls |

| Reductive Amination | Aldehydes/Ketones, reducing agent | Substituted Amines |

These reactions would allow for the synthesis of a wide array of N-substituted derivatives of this compound, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Electrophilic Reactivity:

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The existing substituents—the fluorine atom and the isochroman ring system (specifically the ether oxygen and the connection to the C4-amine)—will direct incoming electrophiles to specific positions on the benzene ring. The fluorine atom is an ortho-, para-directing deactivator, while the amino group (via the isochroman scaffold) is a strong ortho-, para-directing activator. The interplay of these electronic effects would determine the regioselectivity of EAS reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen-substituted derivatives |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives |

It is important to note that the strongly acidic conditions of many EAS reactions could lead to protonation of the amino group, which would alter its directing effect and potentially lead to undesired side reactions. Therefore, protection of the amine is often a prerequisite for successful electrophilic aromatic substitution.

8 Fluoroisochroman 4 Amine As a Synthetic Building Block and Intermediate

Utilization in Combinatorial and Library Synthesis

The inherent functionalities of 8-fluoroisochroman-4-amine make it an ideal candidate for use in combinatorial chemistry and the synthesis of compound libraries. The primary amine serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents. This enables the rapid generation of a multitude of analogs, which is a critical aspect of high-throughput screening and lead discovery programs.

By reacting this compound with a variety of building blocks such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), chemists can systematically explore the chemical space around the isochroman (B46142) core. This approach facilitates the creation of focused libraries designed to probe specific biological targets. The fluorinated isochroman scaffold provides a rigid and defined orientation for the appended functionalities, which can be crucial for understanding structure-activity relationships.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic acids, Acid chlorides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea formation | Isocyanates | Urea |

| Reductive amination | Aldehydes, Ketones | Secondary/Tertiary amine |

Incorporation into Complex Heterocyclic Systems

The reactivity of the amino group in this compound, coupled with the potential for functionalization of the aromatic ring, allows for its incorporation into more complex heterocyclic systems. Through multi-step synthetic sequences, this building block can be elaborated into fused or spirocyclic structures.

For instance, the amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. Furthermore, the fluorine atom can potentially be displaced under specific nucleophilic aromatic substitution conditions, or the aromatic ring can be further functionalized through electrophilic aromatic substitution, paving the way for the construction of intricate polycyclic frameworks. These complex systems are often sought after in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The isochroman motif is present in a number of natural products and synthetic compounds with diverse pharmacological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacokinetic properties of these scaffolds, such as metabolic stability, lipophilicity, and binding affinity. This compound, therefore, serves as a key starting material for the synthesis of novel, fluorinated analogs of known pharmacologically active agents.

The primary amine allows for the attachment of various pharmacophores, enabling the exploration of new therapeutic applications. By leveraging the unique properties of the 8-fluoroisochroman core, medicinal chemists can design and synthesize new chemical entities with potentially improved efficacy, selectivity, and drug-like properties.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

A critical aspect of drug development is the systematic exploration of the structure-activity relationship (SAR) of a lead compound. This compound is an excellent platform for such studies. By keeping the core scaffold constant, variations can be introduced at the 4-amino position to probe the impact of different substituents on biological activity.

The synthesis of a focused library of amides, ureas, sulfonamides, and other derivatives allows for a detailed investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at this position influence target engagement. The data generated from these SAR studies are invaluable for optimizing lead compounds and designing more potent and selective drug candidates. The fluorine atom at the 8-position also serves as a useful probe for understanding interactions within a biological target, as it can participate in specific non-covalent interactions.

| Derivative Class | R-Group Variation | Potential SAR Insights |

| Amides | Aliphatic, Aromatic, Heterocyclic | Steric and electronic requirements of the binding pocket |

| Ureas | Substituted phenyls, Alkyl groups | Hydrogen bonding capacity and hydrophobic interactions |

| Sulfonamides | Aryl, Alkyl | Influence of acidic N-H and steric bulk |

Introduction of Fluorinated Motifs into Molecular Architectures

Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. By using this compound as a building block, chemists can readily introduce this beneficial fluorinated motif into a wide range of molecular architectures, leveraging the well-established advantages of fluorine in medicinal chemistry.

Computational and Theoretical Investigations of 8 Fluoroisochroman 4 Amine

Quantum Chemical Calculations and Electronic Structure Studies

Quantum chemical calculations are fundamental to understanding the electronic nature of 8-Fluoroisochroman-4-amine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular orbitals, charge distribution, and other electronic properties.

The introduction of a fluorine atom at the 8-position of the isochroman (B46142) ring significantly influences the electronic landscape of the molecule. Due to fluorine's high electronegativity, it acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). This effect can lead to a lower electron density on the aromatic ring, which in turn can affect the reactivity and interaction capabilities of the molecule.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to compute various electronic parameters. taylorfrancis.com These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. This analysis can reveal hyperconjugative interactions between the lone pairs of the amine group and the ether oxygen with the antibonding orbitals of the isochroman framework.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Mechanistic Elucidation of Synthetic Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to investigate the feasibility of different synthetic routes and to understand the intricate details of the reaction mechanisms.

A plausible synthetic route could involve the formation of the isochroman core followed by the introduction of the amine group. Computational studies can model the transition states and intermediates for each step of the proposed synthesis. organic-chemistry.org By calculating the activation energies and reaction energies, the most energetically favorable pathway can be identified.

For instance, if a key step involves a nucleophilic substitution or a cyclization reaction, quantum chemical calculations can map out the potential energy surface of the reaction. This allows for the visualization of the energy profile and the identification of the rate-determining step. Isotopic labeling studies, in conjunction with computational modeling, can further validate the proposed mechanisms.

Moreover, these calculations can shed light on the regioselectivity and stereoselectivity of the reactions. By comparing the energies of different possible transition states leading to various products, the observed experimental outcomes can be rationalized and predicted.

Stereoelectronic Effects and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are governed by a delicate interplay of steric and stereoelectronic effects. wikipedia.org The isochroman ring system is not planar and can adopt different conformations. The presence of the fluorine atom and the amine group introduces additional complexity to its conformational landscape.

Conformational analysis, typically performed using molecular mechanics or DFT calculations, can identify the low-energy conformers of the molecule. mdpi.comrsc.org For the dihydro-pyran ring of the isochroman, chair, boat, and twist-boat conformations can be considered. The amine group at the 4-position can exist in either an axial or equatorial orientation.

Stereoelectronic effects, such as the gauche effect and hyperconjugation, play a significant role in determining the relative stability of these conformers. wikipedia.org The interaction between the C-F bond and adjacent C-H or C-C bonds can lead to a preference for specific dihedral angles. For example, a gauche orientation between the fluorine atom and the oxygen of the isochroman ring might be favored due to hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding orbital (σ → σ*).

The orientation of the amine group is also influenced by stereoelectronic interactions. An anomeric effect might be observed, where the lone pair of the nitrogen atom interacts with the antibonding orbital of an adjacent C-O bond, influencing the axial/equatorial preference.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Amine Orientation | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

| Chair 1 | Equatorial | 0.0 | Favorable hyperconjugation |

| Chair 2 | Axial | 1.2 | Potential anomeric effect |

| Twist-Boat | - | 3.5 | Increased ring strain |

Note: The data in this table is illustrative and represents a plausible energy landscape for the conformers of this molecule.

Molecular Docking and Interaction Modeling for Target Identification (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). rsc.org This in silico approach is instrumental in identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.

The process begins with the generation of a 3D model of this compound and the retrieval of the 3D structures of potential protein targets from databases like the Protein Data Bank (PDB). A virtual screening can be performed where the compound is docked against a library of disease-relevant proteins. nih.govnih.gov

Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. nih.gov These scoring functions typically account for factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of molecular docking studies can provide valuable information about:

Potential biological targets: By identifying proteins to which the compound binds with high affinity.

Binding mode: Revealing the specific orientation and conformation of the compound within the binding site.

Key interactions: Highlighting the crucial amino acid residues involved in the binding, which can guide the design of more potent analogs.

For this compound, docking studies could explore its potential as an inhibitor of various enzymes or as a ligand for specific receptors. The fluorine atom can participate in hydrogen bonding or other specific interactions, while the amine group can form salt bridges or hydrogen bonds with the protein.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |

| Hydrogen Bonds | 2 | With residues Asp120 and Gln154. |

| Hydrophobic Interactions | 4 | With residues Leu80, Val95, and Ile160. |

| Key Interacting Residues | Asp120, Gln154, Leu80 | Suggests these residues are crucial for binding. |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the type of information that can be obtained.

Preclinical Research Applications and Pharmacological Scaffold Utility of 8 Fluoroisochroman 4 Amine Derivatives

Development of Advanced Chemical Probes

The development of sophisticated chemical probes is essential for dissecting complex biological pathways and identifying novel therapeutic targets. The 8-fluoroisochroman-4-amine scaffold offers a versatile platform for the design of such probes. The strategic incorporation of a fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the molecule, which are desirable characteristics for a chemical probe.

Further research into the derivatization of this compound could yield a range of probes with tailored specificities and functionalities. These probes could be instrumental in studying biological systems with high precision.

Scaffold Design for Novel Ligand Development

The this compound core represents a privileged scaffold in the design of novel ligands targeting a variety of biological receptors and enzymes. Its rigid bicyclic structure provides a defined three-dimensional arrangement of substituents, facilitating optimal interactions with target proteins. The presence of the fluorine atom can influence binding affinity, selectivity, and pharmacokinetic properties through various mechanisms, including altered electrostatic interactions and metabolic stability.

Medicinal chemists can systematically modify the this compound scaffold at several positions to generate libraries of diverse compounds for high-throughput screening. This approach accelerates the discovery of novel ligands with desired pharmacological profiles.

In Vitro Target Identification and Validation

Derivatives of this compound are valuable tools for the in vitro identification and validation of novel drug targets. Through techniques such as affinity chromatography and chemical proteomics, these compounds can be employed to isolate and identify their specific binding partners from complex biological mixtures.

Once a target is identified, derivatives of this compound can be used in various in vitro assays to validate its therapeutic relevance. These assays may include enzymatic assays, receptor binding assays, and cell-based functional assays to confirm the biological activity of the identified target.

Elucidation of Molecular Interaction Mechanisms

Understanding the molecular interactions between a ligand and its target is fundamental for rational drug design. The this compound scaffold, with its well-defined structure, serves as an excellent framework for studying these interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be utilized to determine the precise binding mode of this compound derivatives within the active site of their target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.